molecular formula C15H21N5O3 B4659106 3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4659106
M. Wt: 319.36 g/mol
InChI Key: FFBMCNNUAZAOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves a series of steps including intramolecular alkylation, and reactions starting from compounds like 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. These synthesis processes lead to compounds with potential pharmacological activities, including anxiolytic and antidepressant effects. Notably, derivatives such as N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit significant receptor ligand properties (Zagórska et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds reveals a typical geometry where the fused rings of the purine system are planar. For example, the structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline demonstrates significant conformational features, including chair conformations and specific geometric orientations that are crucial for their biological activities (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactions of imidazo[2,1-f]purine-2,4-dione derivatives involve nucleophilic substitutions and ring-opening reactions that lead to various functionalized derivatives. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones undergo hydrolytic ring-opening reactions to produce specific acetamides, demonstrating the reactivity of the imidazo[2,1-f]purine core towards different chemical transformations (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties, including metabolic stability and cell permeability of these compounds, have been quantitatively investigated. For example, a series of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione demonstrated specific drug-likeness properties, metabolic stability in mouse liver microsomes, and high intestinal absorption fraction, indicating their potential as psychotropic agents (Zagórska et al., 2018).

Chemical Properties Analysis

The chemical properties are characterized by their interaction energies, energy framework, electrostatic potential map, and fingerprint analysis, providing insights into the interaction patterns and stability of these molecules. Detailed quantitative analysis of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reveals anisotropic distribution of interaction energies along different directions, highlighting the diverse chemical properties of these derivatives (Shukla et al., 2020).

properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-6-18-10(2)9-20-11-12(16-14(18)20)17(3)15(22)19(13(11)21)7-8-23-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBMCNNUAZAOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
Reactant of Route 3
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.